5,5'-Methylenedisalicylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQFKVGACKJIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074481 | |

| Record name | 5,5'-Methylenedisalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-25-8 | |

| Record name | 5,5′-Methylenedisalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5'-Methylenedisalicyclic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Methylenedisalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5'-Methylenedisalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-methylenedi(salicylic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5'-METHYLENEDISALICYCLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KF4FVV76N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5,5'-Methylenedisalicylic Acid

Foreword

In the landscape of pharmaceutical intermediates and advanced material science, a thorough understanding of a molecule's fundamental characteristics is paramount. 5,5'-Methylenedisalicylic acid, a molecule defined by its dual salicylic acid moieties linked by a methylene bridge, presents a unique profile of reactivity and physical behavior. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of its physicochemical properties. We will move beyond simple data recitation to explore the causality behind these properties, grounding our discussion in established analytical methodologies and authoritative data. The protocols and data presented herein are structured to provide not just information, but a framework for practical application and further investigation.

Molecular Identity and Structure

This compound (MDSA) is a bifunctional organic compound that serves as a critical building block in various synthetic pathways.[1] Its structure, featuring two salicylic acid units, imparts both phenolic and acidic characteristics, making it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2]

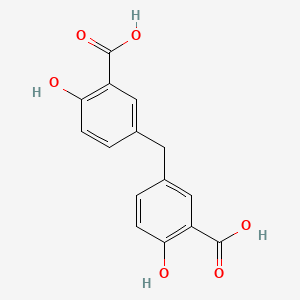

Structural Representation

The spatial arrangement of MDSA, consisting of two hydroxybenzoic acid groups connected at their 5-positions by a methylene (-CH2-) group, is fundamental to its properties. This structure facilitates specific intermolecular interactions and provides multiple reactive sites.

Caption: Molecular structure of this compound.

Key Identifiers

Precise identification is critical for regulatory compliance and scientific accuracy. The following table summarizes the primary identifiers for MDSA.

| Identifier | Value | Source(s) |

| CAS Number | 122-25-8 | [3][4][5][6][7] |

| Molecular Formula | C₁₅H₁₂O₆ | [2][3][6][7] |

| Molecular Weight | 288.25 g/mol | [3][8][9] |

| IUPAC Name | 5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid | [6][7][8] |

| InChI Key | JWQFKVGACKJIAV-UHFFFAOYSA-N | [2][6][7][8] |

| SMILES | C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | [2][6][7][8] |

| Synonyms | 3,3′-Methylenebis[6-hydroxybenzoic acid], Methylenebis(salicylic acid) | [1][2][4] |

Physicochemical Data

The physical properties of MDSA dictate its behavior in various states and its interactions with solvents, which is crucial for process development, formulation, and analytical characterization.

Physical State and Thermal Properties

MDSA is typically a cream-colored or white to off-white crystalline solid or powder.[2][5][6] Its high melting point is indicative of a stable crystal lattice with significant intermolecular forces, likely hydrogen bonding mediated by the carboxylic acid and hydroxyl groups.

| Property | Value | Notes | Source(s) |

| Appearance | Cream Powder / Crystalline Solid | [2][5][6] | |

| Melting Point | 232 - 243.5 °C | Decomposes at 238°C.[3] The range suggests sensitivity to purity. | [3][5][6][7] |

| Boiling Point | ~350.49 °C | Rough estimate; the compound likely decomposes before boiling at atmospheric pressure. | [5][10] |

| Flash Point | 312.3 °C | [5] | |

| Vapor Pressure | 8.19E-14 mmHg at 25°C | Extremely low, indicating negligible volatility under standard conditions. | [5] |

Solubility Profile

The solubility of a compound is a cornerstone of its application, influencing everything from reaction kinetics to bioavailability. MDSA's dual polar functional groups (carboxyl and hydroxyl) and nonpolar aromatic backbone give it a characteristic solubility profile.

-

Freely Soluble: Methanol, ethanol, ether, acetone, glacial acetic acid.[3]

-

Slightly Soluble: Hot water.[3]

-

Practically Insoluble: Water (cold), benzene, chloroform, carbon disulfide, petroleum ether.[3][4][5][7]

This profile is logical: polar protic and aprotic solvents can effectively solvate the hydroxyl and carboxylic acid groups, while nonpolar solvents cannot overcome the strong intermolecular hydrogen bonding of the solid-state compound. The insolubility in water is a key consideration for pharmaceutical formulations and environmental fate.[11]

Acidity and Partition Coefficient

The acidic nature of MDSA is defined by its two carboxylic acid groups and two phenolic hydroxyl groups.

-

pKa (Predicted): 2.94 ± 0.10.[10][12] This value primarily reflects the dissociation of the first carboxylic acid proton. The carboxylic acid groups are significantly more acidic than the phenolic hydroxyls.

-

XLogP3: 2.085 - 3.3.[5][8][13] This value suggests a moderate lipophilicity. It indicates that while the molecule has polar functionalities, its overall character allows for partitioning into non-polar environments, a critical factor in membrane permeability and drug delivery.

Synthesis and Reactivity

Synthesis Pathway

MDSA is classically prepared via the electrophilic substitution of salicylic acid with formaldehyde, typically in the presence of an acid catalyst like sulfuric acid.[3] A more modern approach, aimed at reducing waste, utilizes p-toluenesulfonic acid as a catalyst in an aqueous medium.[14]

The selection of the catalyst and solvent system is a critical experimental choice. While sulfuric acid is effective, it necessitates a significant neutralization and washing step, generating substantial aqueous waste. The use of p-toluenesulfonic acid in water represents a greener alternative, simplifying workup and reducing the environmental impact.[14]

Caption: Generalized workflow for the synthesis of MDSA.

Reactivity

The reactivity of MDSA is centered around its four functional groups: two carboxylic acids and two phenolic hydroxyls. These sites can be selectively or exhaustively modified. For instance, derivatives have been synthesized by converting the carboxylic acid and phenolic groups into amides, esters, phosphates, and sulfonates to explore their therapeutic potential, such as inhibiting bacterial enzymes.[15]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of MDSA requires a suite of spectroscopic and chromatographic techniques.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions for O-H stretching (broad, for both carboxylic acid and phenol), C=O stretching (strong, for the carboxylic acid), C=C stretching (for the aromatic rings), and C-O stretching. The provided data confirms the spectrum conforms to the structure.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show distinct signals for the aromatic protons, the methylene bridge protons, and the acidic protons of the hydroxyl and carboxyl groups.

-

¹³C NMR: Will provide signals for each unique carbon atom, including the carboxyl, aromatic, and methylene carbons.[16]

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight (288.25 g/mol ) is a key identifier.[8]

Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol provides a self-validating system for obtaining a high-quality IR spectrum of a solid sample like MDSA.

-

System Preparation & Background Scan:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with isopropyl alcohol and a lint-free wipe.

-

Perform a background scan with nothing on the crystal. This is critical as it subtracts the spectral signature of the ambient atmosphere (CO₂, H₂O), ensuring these do not appear in the final sample spectrum.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the dry MDSA powder onto the center of the ATR crystal.

-

Apply pressure using the integrated anvil. Consistent pressure is key for spectral reproducibility, as it ensures good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral range from 4000 to 400 cm⁻¹.

-

-

Data Processing & Validation:

-

The resulting spectrum should be automatically ratioed against the background scan.

-

Verify the spectrum by identifying key functional group peaks: a broad O-H stretch (~3300-2500 cm⁻¹), a sharp C=O stretch (~1700-1680 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹). The presence and relative intensity of these peaks validate the sample's identity.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

-

Chromatographic Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of MDSA and separating it from related impurities.

-

Methodology: A reverse-phase (RP) HPLC method is suitable.[17] The stationary phase would be nonpolar (e.g., C18), and the mobile phase would be a polar mixture, such as acetonitrile and water, with an acid modifier like phosphoric or formic acid.[17] The acid modifier is crucial as it suppresses the ionization of the carboxylic acid groups, leading to sharper, more symmetrical peaks and improved retention.

Caption: Standard workflow for purity analysis of MDSA by HPLC.

Safety and Handling

Proper handling of any chemical reagent is non-negotiable. The available data indicates that MDSA requires careful handling.

Hazard Identification

-

GHS Classification: Causes serious eye irritation (H319).[8] May cause skin and respiratory irritation.[12][18] Harmful if swallowed.[12]

-

Precautionary Statements:

-

Prevention: Wear protective gloves and eye protection. Avoid breathing dust. Wash hands thoroughly after handling.[18][19]

-

Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][18]

-

Storage and Handling Recommendations

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][19]

-

Handling: Handle in a well-ventilated area to avoid dust formation. Use non-sparking tools and take measures to prevent electrostatic discharge.[19]

Conclusion

This compound is a well-defined molecule with a robust set of physicochemical properties that underpin its utility as a chemical intermediate. Its high melting point, distinct solubility profile, and multiple reactive functional groups are key characteristics that must be understood for its effective use in research and development. The analytical methods described provide a clear pathway for its identification and quality control, ensuring the integrity of any downstream applications. As with any active chemical compound, adherence to strict safety and handling protocols is essential.

References

- DrugFuture. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA.

- PubChemLite. (n.d.). This compound (C15H12O6).

- Global Substance Registration System (GSRS). (n.d.). 5,5'-METHYLENEDISALICYCLIC ACID.

- SpectraBase. (n.d.). This compound - 13C NMR.

- Pandey, K., et al. (2025). This compound Derivatives as Inhibitors of the Protein Phosphatase CppA in Chlamydia trachomatis. ChemRxiv.

- SIELC Technologies. (2018). This compound.

- Williams, R. (n.d.). pKa Data Compiled by R. Williams. EPFL.

Sources

- 1. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]

- 2. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]

- 3. This compound [drugfuture.com]

- 4. This compound(122-25-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, 95% | Fisher Scientific [fishersci.ca]

- 8. This compound | C15H12O6 | CID 67145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. This compound | 122-25-8 [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. This compound | 122-25-8 [amp.chemicalbook.com]

- 13. PubChemLite - this compound (C15H12O6) [pubchemlite.lcsb.uni.lu]

- 14. KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA - Google Patents [patents.google.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. spectrabase.com [spectrabase.com]

- 17. 5,5’-Methylenedisalicylic acid | SIELC Technologies [sielc.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. chemicalbook.com [chemicalbook.com]

Synthesis and characterization of 5,5'-Methylenedisalicylic acid.

An In-depth Technical Guide on the Synthesis and Characterization of 5,5'-Methylenedisalicylic Acid

Abstract

This compound (MDSA), a molecule comprising two salicylic acid units linked by a methylene bridge, is a compound of significant scientific interest. Its structural features, particularly the presence of carboxylic acid and hydroxyl functional groups, impart valuable properties for applications ranging from pharmaceutical intermediates to building blocks for advanced materials.[1][2] This guide provides a comprehensive, field-proven overview of the synthesis and detailed characterization of MDSA, designed for researchers and professionals in chemistry and drug development. We will explore the mechanistic underpinnings of its synthesis, provide a robust, step-by-step experimental protocol, and detail the analytical techniques required for unambiguous structural confirmation and purity assessment.

Introduction: Chemical Significance and Applications

This compound (CAS No. 122-25-8) is a versatile organic compound that merges the chemical functionalities of its parent molecule, salicylic acid, into a larger, more complex architecture.[1][3] Its defining characteristic is its ability to act as a multidentate ligand, capable of forming stable complexes with a wide range of metal ions. This chelating ability makes it a valuable precursor in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Furthermore, its role as a key intermediate in the synthesis of more complex pharmaceutical compounds is well-established.[2] The molecule typically presents as a white to cream-colored crystalline powder, soluble in polar organic solvents like alcohols and acetone, with limited solubility in water.[3][4]

Synthesis: The Acid-Catalyzed Condensation Route

The most prevalent and reliable method for synthesizing MDSA is the acid-catalyzed electrophilic aromatic substitution reaction between salicylic acid and formaldehyde.[3] This process is efficient and scalable, making it suitable for laboratory and pilot-scale production.

Reaction Mechanism and Rationale

The synthesis proceeds via a classic electrophilic aromatic substitution pathway. The key steps are:

-

Electrophile Generation: The acid catalyst (typically concentrated sulfuric acid) protonates the formaldehyde, forming a highly reactive hydroxymethyl cation (+CH₂OH), a potent electrophile.

-

Electrophilic Attack: The electron-rich aromatic ring of salicylic acid attacks the electrophile. The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups favor substitution at the para position (position 5) relative to the hydroxyl group.

-

Second Substitution: The resulting benzyl alcohol intermediate is further activated by the acid catalyst and subsequently reacts with a second molecule of salicylic acid to form the final methylene-bridged product.

The choice of sulfuric acid as a catalyst is twofold: it is a strong proton source for generating the electrophile and also acts as a dehydrating agent, helping to drive the reaction equilibrium towards the product.

Detailed Experimental Protocol

Materials & Equipment:

-

Salicylic Acid (Reagent Grade)

-

Formaldehyde (37% solution in H₂O)

-

Sulfuric Acid (98%, Concentrated)

-

Methanol

-

Acetone

-

Benzene

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Magnetic stirrer with heating mantle

-

Büchner funnel and vacuum filtration setup

-

Drying oven

Step-by-Step Procedure:

-

Reactant Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 27.6 g (0.2 mol) of salicylic acid in 100 mL of methanol. Gentle warming may be required to achieve complete dissolution.

-

Reagent Addition: To the stirring solution, add 15.0 mL (0.2 mol) of 37% formaldehyde solution.

-

Catalyst Introduction (Critical Step): Cool the flask in an ice bath. Slowly and carefully, add 10 mL of concentrated sulfuric acid dropwise. This step is highly exothermic; maintaining a low temperature is crucial to control the reaction rate and prevent side product formation.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The solution will typically become darker and thicker as the product precipitates.

-

Isolation of Crude Product: After the reflux period, allow the mixture to cool to room temperature. The crude MDSA will precipitate out of the solution. Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with distilled water (3 x 50 mL) to remove any residual acid and unreacted formaldehyde.

-

Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot acetone to dissolve the solid. Once dissolved, slowly add benzene until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. This purification method is effective for removing impurities.[5][6]

-

Final Isolation and Drying: Collect the purified white, crystalline product by vacuum filtration. Dry the crystals in a vacuum oven at 80°C overnight to remove all traces of solvent. The expected melting point is in the range of 235-242°C.[6][7]

Synthesis Workflow Diagram

Caption: A step-by-step workflow for the synthesis and purification of MDSA.

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized product, a suite of analytical techniques must be employed.

Physicochemical Properties

The fundamental properties of the synthesized MDSA should be verified and are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂O₆ | [3] |

| Molecular Weight | 288.25 g/mol | [3][8] |

| Appearance | White to cream crystalline powder | [1][6] |

| Melting Point | 235-242 °C | [6][7] |

| Solubility | Freely soluble in methanol, ethanol, acetone; insoluble in water | [3][7] |

Spectroscopic Analysis

Spectroscopy provides irrefutable evidence of the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural elucidation. For MDSA (typically run in DMSO-d₆), the following resonances are expected:

-

A singlet around 3.8-4.0 ppm, integrating to 2H, corresponding to the bridging methylene (-CH₂-) protons.

-

Multiple signals in the aromatic region (6.8-8.0 ppm) corresponding to the protons on the two salicylic acid rings.

-

A very broad singlet at a high chemical shift (>10 ppm) corresponding to the acidic protons of the two carboxylic acid and two hydroxyl groups.

-

-

¹³C NMR Spectroscopy: The carbon spectrum complements the ¹H NMR data.[9][10] Key expected signals include:

-

A signal around 40 ppm for the methylene bridge carbon.

-

Multiple signals between 110-160 ppm for the aromatic and hydroxyl-bearing carbons.

-

A signal downfield (>170 ppm) for the carboxylic acid carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum confirms the presence of key functional groups.[11][12]

-

~3200-2500 cm⁻¹: A very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid groups.

-

~1680-1660 cm⁻¹: A strong, sharp absorption from the C=O stretching of the carboxylic acid.

-

~1600-1450 cm⁻¹: Several sharp peaks corresponding to C=C stretching within the aromatic rings.

-

~1440 cm⁻¹: A characteristic scissoring vibration for the -CH₂- bridge.

-

~1250 cm⁻¹: A strong C-O stretching vibration.

-

Molecular Structure Diagram

Caption: The chemical structure of this compound (MDSA).

Conclusion

This guide has detailed a reliable and well-documented methodology for the synthesis of this compound, grounded in the principles of electrophilic aromatic substitution. The comprehensive characterization workflow, employing a combination of physicochemical measurements and spectroscopic techniques, provides a self-validating system to ensure the production of high-purity material. The protocols and data presented herein serve as an authoritative resource for scientists, enabling the confident synthesis and verification of MDSA for its diverse applications in research and development.

References

- Merck Index. This compound. [Link]

- PubChem. This compound | C15H12O6 | CID 67145. [Link]

- Google Patents. KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA.

- SpectraBase. This compound - [13C NMR]. [Link]

- The Royal Society of Chemistry. 5,5′-Methylenedisalicylic Acid | The Merck Index Online. [Link]

- Georganics. This compound - High purity. [Link]

- SIELC Technologies. This compound. [Link]

- Chemdad. This compound. [Link]

Sources

- 1. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]

- 2. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]

- 3. This compound [drugfuture.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 122-25-8 [chemicalbook.com]

- 6. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound, 95% | Fisher Scientific [fishersci.ca]

- 8. This compound | C15H12O6 | CID 67145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(122-25-8) 13C NMR [m.chemicalbook.com]

- 11. This compound(122-25-8) IR Spectrum [chemicalbook.com]

- 12. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

5,5'-Methylenedisalicylic acid CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5,5'-Methylenedisalicylic acid, a versatile organic compound with significant applications in the pharmaceutical and materials science sectors. As a Senior Application Scientist, this document synthesizes key technical data with practical insights to support your research and development endeavors.

Core Identification and Chemical Profile

This compound is an organic compound characterized by two salicylic acid units linked by a methylene bridge.[1] This structure confers both acidic and phenolic properties, making it a valuable intermediate in various synthetic pathways.[1]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

| CAS Number | 122-25-8 | [1][2][3][4][5] |

| Molecular Formula | C15H12O6 | [2][4][6][7] |

| Molecular Weight | 288.26 g/mol | [2][4][7] |

| IUPAC Name | 5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid | [2][6][7] |

| Synonyms | 5,5'-Methylenebis(2-hydroxybenzoic acid), Methylenebis(salicylic acid), 3,3'-Dicarboxy-4,4'-dihydroxydiphenylmethane | [1][2][5][7] |

| Appearance | Cream to off-white crystalline powder | [1][6][8] |

| Melting Point | 232-242 °C | [6][8][9] |

| Solubility | Freely soluble in methanol, ethanol, ether, acetone, and glacial acetic acid. Very slightly soluble in hot water and practically insoluble in benzene, chloroform, and petroleum ether. | [1][4] |

Molecular Structure:

The structural arrangement of this compound is fundamental to its chemical reactivity and utility.

Caption: Molecular Structure of this compound.

Synthesis and Manufacturing

The classical synthesis of this compound involves the reaction of salicylic acid with formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid.[4] This electrophilic substitution reaction forms the methylene bridge between two salicylic acid molecules.

Reaction Workflow:

Caption: General synthesis workflow for this compound.

Experimental Protocol Insight: The control of reaction temperature is critical to prevent the formation of undesired byproducts and to ensure a high yield of the target compound. Purification is typically achieved through recrystallization from a suitable solvent mixture, such as acetone-benzene or chloroform-methanol, to obtain wedge-like crystals.[4][8][10]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds.[3] Its bifunctional nature, possessing both carboxylic acid and hydroxyl groups, allows for a variety of chemical modifications.

-

Building Block for Complex Molecules: Its structure is a foundational component for creating larger, more intricate molecules essential in drug development.[3]

-

Formation of Metal Complexes: The presence of chelating groups enables the formation of complexes with various metal ions, a property that can be exploited in the design of novel therapeutic agents and materials.[1]

-

Antioxidant Properties: The phenolic hydroxyl groups impart antioxidant capabilities, which is an area of interest for potential therapeutic applications.[1]

-

Derivative Synthesis: It is a precursor for derivatives such as Bacitracin Methylenedisalicylate, an antibiotic.[4] It is also used in the synthesis of Aurintricarboxylic acid.[8]

Analytical Methodologies

The analysis and quality control of this compound are essential for its application in regulated industries. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Table 2: HPLC Method Parameters

| Parameter | Condition | Rationale |

| Technique | Reverse Phase (RP) HPLC | Suitable for the separation of moderately polar organic compounds. |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | A standard mobile phase for RP-HPLC providing good peak shape and resolution. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[5] |

| Column | Newcrom R1 or C18 | These stationary phases offer good retention and separation for this analyte.[5] |

| Detection | UV Absorbance | The aromatic rings in the molecule provide strong UV absorbance for sensitive detection. A maximum absorbance is noted at 312 nm in ethanol.[8][10] |

This HPLC method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[5]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is summarized from available Safety Data Sheets (SDS).

Key Safety Precautions:

-

Eye Contact: Causes serious eye irritation.[7][11] In case of contact, rinse cautiously with water for several minutes.[11][12]

-

Skin Contact: May cause skin irritation.[1][11] Wash with plenty of soap and water after handling.[12]

-

Inhalation: Avoid dust formation and inhalation.[12][13] Move to fresh air if inhaled.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and appropriate clothing to prevent skin exposure.[11][13]

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[12]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[14]

Hazard Identification:

Caption: Key hazard information and safety precautions.

Conclusion

This compound is a compound of significant interest due to its established role as a versatile chemical intermediate. Its well-defined synthesis, clear analytical protocols, and diverse applications in pharmaceuticals and beyond underscore its importance in scientific research and development. A thorough understanding of its chemical properties and adherence to safety guidelines are paramount for its effective and safe utilization.

References

- This compound. The Merck Index Online. [Link]

- This compound | C15H12O6. PubChem. [Link]

- This compound. SIELC Technologies. [Link]

- This compound. Chongqing Chemdad Co., Ltd. [Link]

Sources

- 1. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]

- 2. CAS RN 122-25-8 | Fisher Scientific [fishersci.com]

- 3. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]

- 4. This compound [drugfuture.com]

- 5. 5,5’-Methylenedisalicylic acid | SIELC Technologies [sielc.com]

- 6. 351730250 [thermofisher.com]

- 7. This compound | C15H12O6 | CID 67145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. This compound | 122-25-8 [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

Early literature and discovery of 5,5'-Methylenedisalicylic acid.

An In-Depth Technical Guide to the Early Literature and Discovery of 5,5'-Methylenedisalicylic Acid

Introduction: Unveiling a Foundational Moiety

This compound (CAS No. 122-25-8) is an organic compound characterized by two salicylic acid units linked at their 5-positions by a methylene bridge.[1] This structure, featuring both carboxylic acid and phenolic hydroxyl groups, imparts a unique combination of acidic and chelating properties.[1] While today it is recognized as a versatile intermediate in the synthesis of pharmaceuticals and polymers, its origins date back to the early 20th century, a period of burgeoning exploration in synthetic organic chemistry.[1][2] This guide provides a detailed examination of the seminal work that first described its synthesis, the early characterization of its properties, and the scientific context of its discovery.

The Foundational Synthesis: Clemmensen and Heitman (1911)

The first documented synthesis of this compound was reported in 1911 by Clemmensen and Heitman in the Journal of the American Chemical Society. Their work described a straightforward yet effective method involving the acid-catalyzed condensation of salicylic acid with formaldehyde.[3]

The Underlying Chemistry: Electrophilic Aromatic Substitution

The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid like sulfuric acid, formaldehyde is protonated to form a highly reactive carbocation (hydroxymethyl cation, +CH2OH). This electrophile then attacks the electron-rich aromatic ring of salicylic acid. The hydroxyl and carboxyl groups of salicylic acid are ortho-, para-directing activators. The para-position (C5) relative to the hydroxyl group is sterically accessible and electronically favored, leading to the formation of the methylene bridge at this site, linking two salicylic acid molecules.

Caption: Synthesis of this compound via acid-catalyzed condensation.

Early Characterization and Physicochemical Properties

The initial investigations by Clemmensen and Heitman provided the first description of the compound's physical properties. These early observations laid the groundwork for its subsequent identification and use. The compound was described as a white to off-white crystalline solid, often appearing as wedge-like crystals when recrystallized from a mixture of acetone and benzene.[1][3]

Summary of Physicochemical Data

| Property | Early Reported Value/Observation |

| Molecular Formula | C₁₅H₁₂O₆ |

| Molecular Weight | 288.25 g/mol |

| Appearance | Wedge-like crystals; white to off-white powder.[1][3][4] |

| Taste | Bitter taste.[3] |

| Decomposition Point | Decomposes at 238°C.[3] It was noted to turn red at 180°C and begin evolving CO₂.[3] |

| Solubility | Freely soluble in methanol, ethanol, ether, acetone, and glacial acetic acid.[3] |

| Very slightly soluble in hot water.[3] | |

| Practically insoluble in benzene, chloroform, carbon disulfide, and petroleum ether.[3] |

Historical Methodology: Synthesis and Purification Protocol

The following protocol is a reconstruction of the experimental methodology that would have been employed in the early 20th century, based on the seminal literature.

Protocol 1: Synthesis via Formaldehyde Condensation

-

Reactant Preparation: In a suitable reaction vessel, dissolve salicylic acid in a sufficient volume of concentrated sulfuric acid. The acid acts as both a solvent and the catalyst.

-

Addition of Formaldehyde: While stirring the salicylic acid solution, slowly add an aqueous solution of formaldehyde (formalin). The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

-

Reaction: Continue stirring the mixture. The reaction progress is indicated by the formation of a precipitate as the product, this compound, is insoluble in the sulfuric acid medium.

-

Quenching and Isolation: Once the reaction is deemed complete, the mixture is carefully poured into a large volume of cold water. This quenches the reaction and precipitates the crude product.

-

Filtration and Washing: The crude solid is collected by filtration and washed extensively with water to remove residual sulfuric acid and any unreacted starting materials.

-

Drying: The washed product is then dried in a low-temperature oven or desiccator.

Protocol 2: Purification by Recrystallization

-

Dissolution: The crude, dried this compound is dissolved in a minimum amount of hot acetone.[3][5]

-

Clarification: If necessary, the hot solution is filtered to remove any insoluble impurities.

-

Crystallization: Benzene is slowly added to the hot acetone solution until the solution becomes turbid, indicating the onset of precipitation.[3]

-

Cooling: The mixture is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize the yield of crystals.

-

Collection: The purified, wedge-like crystals are collected by filtration, washed with a cold solvent (like a mixture of acetone/benzene or petroleum ether), and dried.[3]

Caption: Early 20th-century workflow for synthesis and purification.

Significance and Early Applications

From its initial discovery, the primary utility of this compound has been as a chemical intermediate.[2] Its difunctional nature, possessing two carboxylic acid and two hydroxyl groups, makes it an ideal building block for more complex molecules, particularly in the burgeoning field of pharmaceutical chemistry that emerged in the early 20th century.[2][6]

The structure's ability to form stable complexes with metal ions also hinted at its potential in material science and as a chelating agent.[1] One of the notable early applications was in the formation of salts with antibiotics, such as Bacitracin Methylenedisalicylate, a derivative that leverages the acidic nature of the molecule to create a stable, administrable form of the drug.[3] This role as a precursor and building block has defined its legacy, cementing its place as a fundamental component in the synthetic chemist's toolbox.

References

- Clemmensen, E., & Heitman, A. H. C. (1911). Preparation of this compound. Journal of the American Chemical Society, 33(5), 737.

- Eurasian Chemical Communications. (2022). Optimization of reaction parameters for 5,5'-methylenebis (salicylaldehyde) synthesis using sonochemical approach.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA.

- Wikipedia. (n.d.). 5-Methylsalicylic acid.

- Scalettar, B. A. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis, 3(7-8), 437-446.

- PubMed. (2011). Early drug discovery and the rise of pharmaceutical chemistry.

- Organic Syntheses. (n.d.). Mesitoic acid.

Sources

- 1. CAS 122-25-8: 5,5′-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]

- 2. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]

- 3. This compound [drugfuture.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 122-25-8 [amp.chemicalbook.com]

- 6. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Guide to the Spectroscopic Characterization of 5,5'-Methylenedisalicylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Methylenedisalicylic acid (MDSA), a molecule synthesized from salicylic acid and formaldehyde, serves as a crucial building block in the development of more complex chemical entities, including polymers and pharmaceutical agents.[1][2] Its structure, featuring two salicylic acid units linked by a methylene bridge, provides a unique scaffold with distinct chemical properties stemming from its phenolic and carboxylic acid functionalities.[3] Accurate and unambiguous structural confirmation is paramount for any research or development application. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound, ensuring its identity and purity.

Molecular Structure and Spectroscopic Correlation

The inherent symmetry of this compound is a key feature that simplifies its spectroscopic analysis. The molecule possesses a C2 axis of symmetry through the central methylene bridge, which means that the two salicylic acid moieties are chemically equivalent. This equivalence significantly reduces the number of unique signals observed in its NMR spectra, providing a clear diagnostic fingerprint.

Below is the chemical structure with standardized atom numbering for consistent spectral assignment throughout this guide.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For MDSA, the analysis is typically performed in a deuterated polar aprotic solvent like dimethyl sulfoxide (DMSO-d₆), which can effectively dissolve the compound and allow for the observation of exchangeable protons (from -OH and -COOH groups).

¹H NMR Spectroscopy

The ¹H NMR spectrum of MDSA is expected to show five distinct signals due to the molecule's symmetry.

Table 1: Expected ¹H NMR Spectral Data for this compound in DMSO-d₆

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H-3/H-3' | ~ 7.8 ppm | Doublet (d) | 2H |

| Aromatic H-4/H-4' | ~ 7.5 ppm | Doublet of Doublets (dd) | 2H |

| Aromatic H-6/H-6' | ~ 6.9 ppm | Doublet (d) | 2H |

| Methylene -CH₂- | ~ 3.8 ppm | Singlet (s) | 2H |

| Phenolic -OH & Carboxylic -COOH | 10 - 13 ppm | Broad Singlet (br s) | 4H |

Causality Behind Assignments:

-

Aromatic Protons: The protons on the benzene rings appear in the characteristic aromatic region (6.5-8.0 ppm). The specific shifts and coupling patterns are dictated by the electronic effects of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents. The proton ortho to the carboxyl group (H-6/H-6') is typically the most upfield due to shielding effects, while the proton ortho to the hydroxyl group and meta to the methylene bridge (H-3/H-3') is further downfield.

-

Methylene Bridge (-CH₂-): The two protons of the methylene bridge are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet. Its position around 3.8 ppm is characteristic of a methylene group flanked by two aromatic rings.

-

Acidic Protons (-OH, -COOH): The phenolic and carboxylic acid protons are acidic and exchangeable. They typically appear as a single broad peak at a very downfield chemical shift in DMSO-d₆. Their broadness is a result of chemical exchange and hydrogen bonding with the solvent.

¹³C NMR Spectroscopy

Due to molecular symmetry, the ¹³C NMR spectrum is expected to show eight distinct signals for the 15 carbon atoms.

Table 2: Expected ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Signal Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Carbon (-C OOH) | ~ 172 ppm |

| Phenolic Carbon (C -OH) | ~ 159 ppm |

| Aromatic C -H (C-3/C-3') | ~ 133 ppm |

| Aromatic C -H (C-4/C-4') | ~ 130 ppm |

| Aromatic Quaternary (C -CH₂) | ~ 128 ppm |

| Aromatic Quaternary (C -COOH) | ~ 118 ppm |

| Aromatic C -H (C-6/C-6') | ~ 116 ppm |

| Methylene Carbon (-C H₂-) | ~ 39 ppm |

Causality Behind Assignments:

-

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield (~172 ppm).

-

The carbon atom directly attached to the phenolic oxygen (C -OH) is also significantly deshielded and appears around 159 ppm.

-

The remaining aromatic carbons appear between 115-135 ppm, with their precise shifts determined by the attached functional groups and their position on the ring.

-

The aliphatic methylene bridge carbon is the most shielded, appearing furthest upfield (~39 ppm), consistent with a typical sp³-hybridized carbon. A literature search points to a ¹³C NMR spectrum of MDSA in DMSO-D6 being reported, confirming these general assignments.[5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of dry this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Homogenization: Gently warm and vortex the tube to ensure complete dissolution. A clear, homogeneous solution is required for high-resolution spectra.

-

Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR (COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6][7] Use standard acquisition parameters, ensuring a sufficient number of scans for adequate signal-to-noise, especially for the less sensitive ¹³C nucleus.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 2500 | O-H Stretch | Carboxylic Acid (H-bonded) | Strong, Very Broad |

| ~ 3200 | O-H Stretch | Phenolic Hydroxyl | Strong, Broad |

| ~ 1670 | C=O Stretch | Carboxylic Acid (Aryl) | Strong, Sharp |

| ~ 1610 & 1480 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~ 1250 | C-O Stretch | Aryl-O (Phenol & Acid) | Strong |

| ~ 850 - 800 | C-H Bend | Aromatic (Out-of-plane) | Strong |

Interpretation of Key Peaks:

-

O-H Stretching Region: The most prominent feature is the extremely broad absorption from 3200 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[8][9] Overlapping this region is the O-H stretch of the phenolic group.

-

C=O Stretching: A strong, sharp peak around 1670 cm⁻¹ is the unambiguous signature of the carbonyl group in the carboxylic acid. Its position is typical for an aromatic carboxylic acid.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions, including the C=C stretches of the aromatic rings and the strong C-O stretching vibrations from both the phenol and carboxylic acid groups. The specific pattern of C-H out-of-plane bending can provide information about the substitution pattern on the aromatic ring.

Experimental Protocol: KBr Pellet Method for FTIR

The KBr pellet method is a standard technique for analyzing solid samples.[6] Its success hinges on minimizing moisture contamination, as water has strong IR absorptions that can obscure the sample spectrum.[6]

-

Material Preparation: Use only spectroscopic grade potassium bromide (KBr). Dry the KBr powder in an oven at ~110°C for at least 2-3 hours and store it in a desiccator.

-

Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a very fine powder.

-

Mixing: Add ~100-200 mg of the dry KBr to the mortar. Gently but thoroughly mix and grind the sample and KBr until the mixture is homogeneous and has the consistency of fine flour.

-

Pellet Pressing: Transfer a portion of the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes. This causes the KBr to "cold-flow" and form a solid disc.

-

Analysis: Carefully remove the resulting thin, transparent, or translucent pellet from the die and place it in the spectrometer's sample holder.

-

Background Collection: Before analyzing the sample, acquire a background spectrum using a "blank" pellet made of pure KBr from the same batch. This allows the instrument to subtract absorptions from atmospheric CO₂ and water vapor, as well as any minor impurities in the KBr itself.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for polar, non-volatile molecules like MDSA, as it typically keeps the molecule intact.

Expected Mass Spectrum Data (ESI, Negative Ion Mode):

-

Molecular Ion Peak: In negative ion mode, the primary ion observed would be the deprotonated molecule, [M-H]⁻.

-

Calculated m/z: 287.0561

-

Molecular Formula: C₁₅H₁₁O₆⁻

-

-

Key Fragment Ions: While ESI is a soft technique, some fragmentation can be induced. A common and diagnostic fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂).

-

[M-H - CO₂]⁻: Loss of a carboxyl group as CO₂ (44 Da) from the molecular ion. This would result in a significant peak at m/z 243.0660 .

-

[M-H - 2CO₂]⁻: Subsequent loss of the second carboxyl group, resulting in a peak at m/z 199.0762 .

-

Table 4: Predicted Key Ions in ESI-MS (Negative Mode)

| m/z (calculated) | Ion Formula | Description |

| 287.0561 | [C₁₅H₁₁O₆]⁻ | [M-H]⁻ (Deprotonated Molecule) |

| 243.0660 | [C₁₄H₁₁O₄]⁻ | [M-H - CO₂]⁻ |

| 199.0762 | [C₁₃H₁₁O₂]⁻ | [M-H - 2CO₂]⁻ |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The sample must be fully dissolved.

-

Instrument Setup: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source. The instrument is typically operated in negative ion mode to facilitate the deprotonation of the acidic carboxylic acid and phenolic groups.

-

Sample Infusion: The sample solution is introduced into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Ionization: A high voltage (e.g., -3 to -5 kV) is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. A heated drying gas (nitrogen) aids in solvent evaporation.[1]

-

Ion Detection: As the solvent evaporates, the charge density on the droplets increases until gas-phase ions (like [M-H]⁻) are ejected and enter the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio and detected.

Integrated Spectroscopic Workflow

No single technique provides a complete structural picture. True confidence in characterization comes from integrating the data from all three methods. The workflow below illustrates how these techniques synergistically confirm the structure of this compound.

Caption: Integrated workflow for the spectroscopic characterization of MDSA.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating system for structural confirmation. Mass spectrometry confirms the correct molecular weight. Infrared spectroscopy verifies the presence of the key carboxylic acid, phenolic, and aromatic functional groups. Finally, NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming the connectivity and symmetry of the molecule. Together, these techniques provide the unambiguous data required for researchers and drug development professionals to proceed with confidence in their work.

References

- Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. [Link]

- Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Kintek Solution.

- Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Corporation.

- Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163–176. [Link]

- ResearchGate. (2009). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives.

- Cameron, J. M., et al. (2012). Dimethyl 5,5′-methylenebis(2-hydroxybenzoate). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2939. [Link]

- Merck Index. (n.d.). This compound. Royal Society of Chemistry.

- Sigma-Aldrich. (n.d.). 5,5'-methylenebis(2-hydroxybenzoic acid). Sigma-Aldrich.

- Shah, A., et al. (2014). Preparation and Characterization of Poly Metal Complexes Derived from 5,5'-Methylenebis(2-Hydroxy Benzaldehyde) and 6,6'-Methylenebis(2-hydroxy naphthaldehyde) with Hydrazine and 4-Amino Phenyl Ether. Asian Journal of Chemistry, 26(18), 6055-6060. [Link]

- Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Gavriliu, D., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2469. [Link]

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Reviews, 24(1), 3–12. [Link]

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy: Table of Intensities.

- Schalley, C. A., et al. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 91(1), 28-44. [Link]

- SpectraBase. (n.d.). This compound. Wiley. [Link]

- ChemicalBook. (n.d.). This compound(122-25-8) IR Spectrum. ChemicalBook.

- ChemRxiv. (2021).

- SIELC Technologies. (2018). This compound. SIELC Technologies. [Link]

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

- R Discovery. (n.d.). 5-methylsalicylic Acid Research Articles. R Discovery.

- Chemistry LibreTexts. (2023).

- Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.

- Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

- UCLA Chemistry. (n.d.). IR Chart. UCLA. [Link]

Sources

- 1. This compound [drugfuture.com]

- 2. asianpubs.org [asianpubs.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5,5''-Methylenebis(2-hydroxybiphenyl-3-carboxylic acid) | C27H20O6 | CID 17748269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Therapeutic Landscape of 5,5'-Methylenedisalicylic Acid Derivatives: A Technical Guide to Their Biological Potential

For Immediate Release

[City, State] – January 7, 2026 – In the dynamic field of drug discovery and development, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, 5,5'-Methylenedisalicylic acid (MDSA) and its derivatives are emerging as a versatile class of compounds with significant therapeutic potential. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis, biological activities, and structure-activity relationships of these promising molecules.

Introduction to this compound: A Scaffold of Opportunity

This compound, a molecule characterized by two salicylic acid moieties linked by a methylene bridge, has historically been utilized as an intermediate in the synthesis of pharmaceutical compounds.[1][2] Its unique structure, combining the well-known pharmacological properties of salicylic acid with the potential for diverse functionalization, has spurred a recent surge in research into its inherent biological activities and those of its derivatives. This guide will delve into the key areas where MDSA derivatives are showing significant promise: antibacterial, anti-inflammatory, and anticancer applications.

The Antimicrobial Potential of MDSA Derivatives: A New Frontier in Antibacterial Research

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. MDSA and its derivatives have demonstrated encouraging activity against a range of pathogenic bacteria, operating through innovative mechanisms of action.

Mechanism of Action: Targeting Bacterial Phosphatases

A significant breakthrough in understanding the antibacterial action of MDSA comes from studies on Staphylococcus aureus. MDSA has been shown to modulate the phosphorylation of global transcriptional regulators SarA and MgrA by inhibiting the Ser/Thr phosphatase Stp1.[3] This inhibition leads to enhanced phosphorylation of these regulators, disrupting their function and ultimately hindering bacterial virulence and survival.[3] The potency of MDSA as an Stp1 inhibitor is noteworthy, with a reported IC50 value of 9.68 ± 0.52 μM, making it a more potent inhibitor than many commonly used phosphatase inhibitors.[3]

Further research has expanded the scope of MDSA derivatives as antibacterial agents. A structure-based design approach has led to the synthesis of a library of MDSA derivatives with activity against Chlamydia trachomatis. These derivatives act by inhibiting the protein phosphatase CppA, a crucial enzyme in this obligate intracellular pathogen.[4]

Synthesis of Antimicrobial Derivatives

The versatility of the MDSA scaffold allows for a variety of chemical modifications to enhance its antimicrobial properties. Key synthetic strategies include:

-

Amide Coupling: Conversion of the carboxylic acid groups to amides.

-

Esterification: Formation of esters from the carboxylic acid functionalities.

-

Phosphorylation, Sulfonation, and Acetylation: Modification of the phenolic hydroxyl groups.[4]

These modifications can be tailored to create both symmetrical and asymmetrical derivatives, allowing for a systematic exploration of the structure-activity relationship.[4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antibacterial activity of MDSA derivatives is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum: Culture the bacterial strain of interest overnight in an appropriate broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: Prepare a series of twofold serial dilutions of the MDSA derivative in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) in Antimicrobial Activity

While research is ongoing, preliminary findings suggest that the nature of the substituents on the carboxylic acid and phenolic groups of MDSA plays a crucial role in determining the antimicrobial potency and spectrum. The development of a diverse library of derivatives is essential for elucidating clear SAR trends.[4]

Anti-Inflammatory Properties of MDSA Derivatives: Modulating the Inflammatory Cascade

The anti-inflammatory effects of salicylic acid are well-established. Derivatives of MDSA are now being investigated for their potential to offer enhanced or more targeted anti-inflammatory activity.

Mechanism of Action: Inhibition of Pro-Inflammatory Mediators

The anti-inflammatory mechanism of salicylic acid derivatives often involves the inhibition of key players in the inflammatory cascade. One of the primary targets is the transcription factor NF-κB, which regulates the expression of numerous pro-inflammatory genes.[5] By inhibiting NF-κB activity, these compounds can suppress the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7]

Furthermore, salicylic acid derivatives can also exert their anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, potent inflammatory mediators.[8]

Experimental Workflow for Assessing Anti-Inflammatory Activity

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of MDSA derivatives.

Caption: Experimental workflow for evaluating the anti-inflammatory activity of MDSA derivatives.

Structure-Activity Relationship (SAR) in Anti-inflammatory Activity

For salicylic acid derivatives, modifications at the 5-position and amidation of the carboxylic group have been shown to enhance NF-κB inhibitory activity.[5] For instance, the introduction of a chlorine atom at the 5-position and conversion of the carboxylic acid to an amide can additively increase the anti-inflammatory potency.[5] Further N-modifications of the amide can lead to even greater inhibition of NF-κB activity, with IC50 values in the low micromolar range.[5] It is hypothesized that similar modifications to the MDSA scaffold could yield potent anti-inflammatory agents.

Anticancer Potential of MDSA Derivatives: A Nascent but Promising Avenue

While research into the anticancer properties of MDSA derivatives is still in its early stages, the known activities of related salicylic acid compounds suggest that this is a promising area for investigation.

Potential Mechanisms of Anticancer Activity

The anticancer activity of salicylic acid derivatives is thought to be multifactorial. Potential mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. The ability of some salicylic acid derivatives to inhibit NF-κB is also relevant in this context, as NF-κB plays a critical role in cancer cell survival and proliferation.[5]

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the MDSA derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) in Anticancer Activity

The SAR for the anticancer activity of MDSA derivatives is an area that requires significant further exploration. However, studies on other substituted heterocyclic compounds have shown that the nature and position of substituents on the aromatic rings can dramatically influence their cytotoxic potency.[4] For instance, the introduction of specific halogen or methoxy groups can enhance anticancer activity against certain cell lines. A systematic synthesis and screening of a diverse library of MDSA derivatives against a panel of cancer cell lines will be crucial to establish clear SAR guidelines for this class of compounds.

Future Directions and Conclusion

This compound and its derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. The demonstrated antibacterial activity, coupled with the potential for potent anti-inflammatory and anticancer effects, underscores the importance of continued research in this area.

Future efforts should focus on:

-

Expansion of Derivative Libraries: The synthesis and characterization of a wider range of MDSA derivatives with diverse functional groups.

-

Broad-Spectrum Biological Screening: Comprehensive evaluation of these derivatives against a wide array of bacterial strains, cancer cell lines, and in various models of inflammation.

-

In-Depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most potent derivatives.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties of lead compounds to guide their further development.

References

- Al-Balas, Q., Al-Qazzan, M. B., Alnajjar, B., Kasabri, V., Al-Hiari, Y., Zayed, A., AlKhateeb, R., & Al-Akeedi, M. (2025). Cytotoxicity (as of %Control) IC50 value (mean ±SD in µM) of the tested compounds vs. positive controls Cisplatin and doxorubicin against other malignancy' cell lines adherent monolayers. figshare. [Link]

- Bandgar, B. P., Gawande, S. S., Bodade, R. G., Gawande, N. M., & Khobragade, C. N. (2010). Synthesis and biological evaluation of a novel series of curcumin analogs as anti-inflammatory, antioxidant and anti-cancer agents. Bioorganic & medicinal chemistry letters, 20(2), 730–734.

- Pandey, K., Slater, O., Jeschke, G., Kontoyianni, M., Plunkett, K., & Fisher, D. (2025).

- Dan, W., Geng, H., Qiao, J., Guo, R., & Zhang, J. (2015). Synthesis and antibacterial activities of (±)-yanglingmycin and its analogues. Molecules (Basel, Switzerland), 20(12), 22748–22763.

- Zhou, L., Wang, L., Zhang, J., Xie, Y., & Zhang, Z. (2011). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Bioorganic & medicinal chemistry letters, 21(11), 3335–3338.

- Anonymous. (2023). Tropical Journal of Pharmaceutical Research April 2023. African Journals Online. [Link]

- Yang, J., Ma, J., Che, W., Li, M., & Song, B. (2014). Microwave-Assisted Synthesis and Antitumor Activity of Salicyl Acyloxy Phosphonate Derivatives. Chinese Journal of Organic Chemistry, 34(12), 2549–2555.

- Lee, E. J., Park, H. G., Kang, M. H., & Kim, H. P. (2012). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. European journal of medicinal chemistry, 47(1), 411–417.

- Zheng, W., Liang, Y., Zhao, H., Zhang, J., & Li, Z. (2015). This compound (MDSA) Modulates SarA/MgrA Phosphorylation by Targeting Ser/Thr Phosphatase Stp1. ChemBioChem, 16(7), 1035–1040.

- Punchard, N. A., Greenfield, S. M., & Thompson, R. P. (1995). Mechanism of action of 5-aminosalicylic acid. Gut, 37(1), 2–4.

- Lee, E. J., Park, H. G., Kang, M. H., & Kim, H. P. (2012). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. European journal of medicinal chemistry, 47(1), 411–417.

- Bandgar, B. P., Gawande, S. S., Bodade, R. G., Gawande, N. M., & Khobragade, C. N. (2010). Anti-inflammatory activity against TNF-a and IL-6. ResearchGate.

- Yuan, G., Wang, J., Liu, Y., Zhang, Y., & Chen, X. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules (Basel, Switzerland), 21(11), 1569.

- Al-Balas, Q., Al-Qazzan, M. B., Alnajjar, B., Kasabri, V., Al-Hiari, Y., Zayed, A., AlKhateeb, R., & Al-Akeedi, M. (2025). Cytotoxicity (as of %Control) IC50 value (mean ±SD in µM) of the tested compounds vs. positive controls Cisplatin and doxorubicin against other malignancy' cell lines adherent monolayers. figshare. [Link]

- PubChem. (n.d.). This compound. PubChem.

- Fu, Y., Wang, Z., Wang, J., Wang, Y., & Chen, J. (2014). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules (Basel, Switzerland), 19(9), 14382–14392.

- Sharma, G., & Kumar, A. (2022). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. Molecules (Basel, Switzerland), 27(23), 8234.

- Al-Omair, M. A., Al-Wabli, R. I., Al-Ghamdi, K. M., Al-Qahtani, S. D., & Al-Amri, A. M. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules (Basel, Switzerland), 28(1), 120.

- Mainardi, T., & Feldmann, M. (2004). Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases. Swiss medical weekly, 134(47-48), 697–705.

- European Medicines Agency. (2022). Breakpoint tables for interpretation of MICs and zone diameters. European Medicines Agency.

- Moreno Cardenas, P. G., & Çiçek, S. S. (2023). Structure-dependent activity of plant natural products against methicillin-resistant Staphylococcus aureus. Frontiers in microbiology, 14, 1234115.

- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. The Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16.

- UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024. UCLA Health.

Sources

- 1. This compound [drugfuture.com]

- 2. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermogravimetric Analysis of 5,5'-Methylenedisalicylic Acid

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 5,5'-Methylenedisalicylic acid (CAS 122-25-8). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize thermal analysis techniques for the characterization of chemical compounds. This document delves into the theoretical underpinnings, experimental protocols, and detailed interpretation of the thermal decomposition of this compound, offering field-proven insights to ensure scientifically sound and reproducible results.

Introduction: The Significance of Thermal Analysis for this compound

This compound, a molecule comprising two salicylic acid units linked by a methylene bridge, is a compound of interest in pharmaceuticals and materials science.[1] Its chemical structure, featuring both carboxylic acid and hydroxyl functional groups, imparts properties that make it a versatile intermediate in chemical synthesis.[2] The thermal stability of such compounds is a critical parameter, influencing storage conditions, processing, and the ultimate performance of the final product.